![molecular formula C10H12N2O2S2 B14298988 [(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid CAS No. 112768-84-0](/img/structure/B14298988.png)
[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid is an organic compound with a unique structure that includes a phenyl group, a hydrazinecarbothioyl group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid typically involves the reaction of 2-methyl-2-phenylhydrazinecarbothioyl chloride with thioglycolic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or hydrazinecarbothioyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of [(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]propionic acid
- [(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]butyric acid
- [(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]valeric acid
Uniqueness
[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
112768-84-0 |
|---|---|
Molecular Formula |
C10H12N2O2S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-[(N-methylanilino)carbamothioylsulfanyl]acetic acid |
InChI |
InChI=1S/C10H12N2O2S2/c1-12(8-5-3-2-4-6-8)11-10(15)16-7-9(13)14/h2-6H,7H2,1H3,(H,11,15)(H,13,14) |
InChI Key |
JFGNDYFZRIQRFO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)NC(=S)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



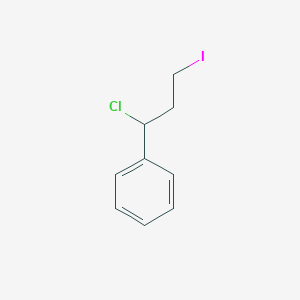
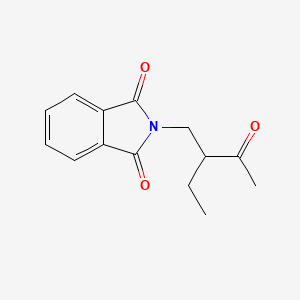

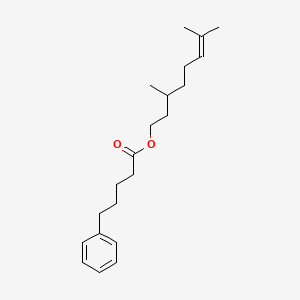


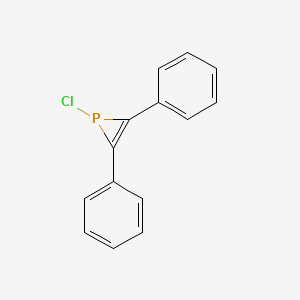
![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)
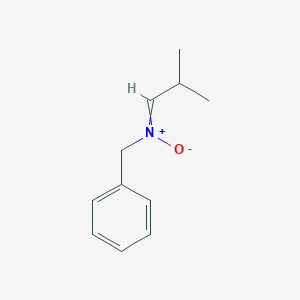
![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)
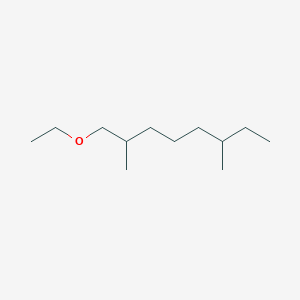
![Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-](/img/structure/B14298980.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)
